N-苄基-2-溴乙基-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

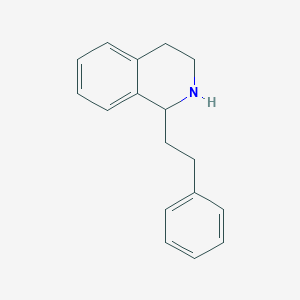

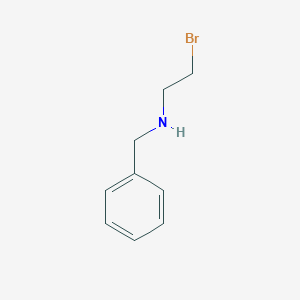

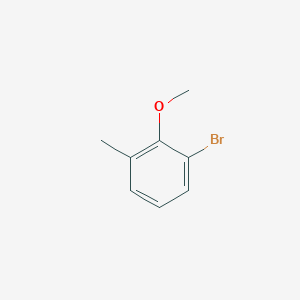

“N-Benzyl-2-bromoethan-1-amine” is a chemical compound with the molecular formula C11H15Br2N . It is also known as “N-Benzyl-2-bromo-N-(2-bromoethyl)ethan-1-amine” and has a molecular weight of 321.05 . It is stored at a temperature of 4°C and protected from light .

Synthesis Analysis

The synthesis of compounds similar to “N-Benzyl-2-bromoethan-1-amine” has been reported in the literature. For instance, 3-bromopropanenitrile, ethyl bromoacetate, and 2-bromoethan-1-amine were added to 5,6-dimethylbenzimidazole to synthesize symmetrically-connected N-heterocyclic carbenes . Then, these NHC precursor compounds were reacted with PdCl2 to obtain Pd (II)-NHC complexes .Molecular Structure Analysis

Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “N-Benzyl-2-bromoethan-1-amine” have been studied. For example, an electrochemical electrophilic bromination/spirocyclization of N-benzyl-acrylamides with 2-bromoethan-1-ol as the brominating reagent has been developed .Physical And Chemical Properties Analysis

“N-Benzyl-2-bromoethan-1-amine” has a boiling point of 319.4±32.0 C at 760 mmHg . It is a liquid at room temperature . Amines typically have infrared absorptions in the 3300–3360 cm−1 region .科学研究应用

氨基化反应

N-苄基-2-溴乙基-1-胺的一个重要应用是在氨基化反应中的使用。研究表明它在钯催化的氨基化过程中的实用性,它与芳基卤代物和含氮试剂发生反应。这种方法允许有效合成苯甲酮亚胺和相应的一级胺,这对于生产各种有机化合物和合成新抗生素的中间体至关重要。这些反应突显了该化合物在形成发展复杂分子所必需的键连接中的作用(Grasa, Viciu, Huang, & Nolan, 2001)。

迈克尔加成反应

N-苄基-2-溴乙基-1-胺还应用于迈克尔加成反应,特别是作为催化剂或试剂参与胺对电子不足的烯烃的共轭加成。这个过程非常高效,提供了一种简单和化学选择性的方法,在温和条件下生成各种产物。这些反应的简单性和高产率使它们对合成许多有机化合物非常有价值,强调了N-苄基-2-溴乙基-1-胺在促进键合形成中的多功能性(Khan, Parvin, Gazi, & Choudhury, 2007)。

有机化合物的溴化

N-苄基-2-溴乙基-1-胺的另一个重要应用在于有机化合物的溴化。研究表明它作为烯丙位的溴化试剂的有效性,提供了一种在常温条件下将溴引入各种有机框架的方法。这种能力对于合成溴代中间体至关重要,这些中间体在制备药物和其他有机材料时通常至关重要(Khazaei, Vaghei, & Karkhanei, 2002)。

有机催化和糖基化抑制

研究发现,在DMF中苄基化反应中形成的一种杂质会在硫脲催化的糖基化反应中充当有机催化剂毒药。这一发现突显了在有机合成中理解和控制反应条件和副产物的重要性,特别是在使用N-苄基-2-溴乙基-1-胺或相关化合物时。这些见解对于优化复杂分子合成中的反应结果和纯度至关重要(Colgan, Müller‐Bunz, & McGarrigle, 2016)。

与烷基胺的直接氨基化

该化合物的应用延伸到与烷基胺进行直接C-H氨基化反应,为三级和二级芳基烷基胺的汇聚合成提供了一种新方法。利用钯催化,这种方法为高效构建含氮化合物开辟了新途径,这对于药物化学和材料科学至关重要(Yoo, Ma, Mei, Chan, & Yu, 2011)。

安全和危害

未来方向

属性

IUPAC Name |

N-benzyl-2-bromoethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCIWDPPLPGGMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10495084 |

Source

|

| Record name | N-Benzyl-2-bromoethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-bromoethan-1-amine | |

CAS RN |

65894-26-0 |

Source

|

| Record name | N-Benzyl-2-bromoethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1281192.png)